molecular formula C13H16O B8546052 2,3,4,7-Tetramethyl-1-indanone

2,3,4,7-Tetramethyl-1-indanone

Cat. No.: B8546052
M. Wt: 188.26 g/mol
InChI Key: JXRSVWUWVNRRJO-UHFFFAOYSA-N
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Description

2,3,4,7-Tetramethyl-1-indanone is a useful research compound. Its molecular formula is C13H16O and its molecular weight is 188.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

2,3,4,7-tetramethyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C13H16O/c1-7-5-6-8(2)12-11(7)9(3)10(4)13(12)14/h5-6,9-10H,1-4H3

InChI Key

JXRSVWUWVNRRJO-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)C2=C(C=CC(=C12)C)C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under an argon atmosphere A1Cl3 (64 g, 0.48 mol) and CS2 (250 ml) were placed in a 1 liter three necked round bottomed flask fitted with a magnetic stirring apparatus, an addition funnel, an inner thermometer and a reflux condenser. A mixture of tigloyl chloride (33) (42 g, 0.35 mol) and p-xylene (42.8 ml, 0.35 mol) was added over a period of 1 h at −10° C. under vigorous stirring. After 2 h stirring at −10° C. the mixture was allowed to come to ambient temperature and was stirred at that temperature overnight. The brown reaction mixture was then refluxed for 3 h, after cooling to ambient temperature the reaction mixture was poured carefully onto a mixture of concentrated HCl (300 ml) and ice (500 g). Then the mixture was transferred into a separation funnel, the lower CS2 layer was separated and the aqueous layer extracted with diethyl ether (3×100 ml). The combined organic layers were dried over magnesium sulfate, filtered, and the solvents removed in a rotary evaporator to give a red brown liquid. This residue was rectified using a 35 cm Vigreux column to afford 2,3,4,7-tetramethyl-1-indanone (35) (34 g, 52%, 95-100° C., 1.5-1.2 mbar) as a pale yellow liquid. (35) was found to be a mixture of the two isomers of 2,3,4,7-tetramethyl-1-indanone (35a to 35b approximately 3:1). The 1H NMR spectrum was identical with the literature (S. Barlow, D. R. Cary, M. J. Drewitt, D. O'Hare, J. Chem. Soc. Dalton Trans. 1997 3867-3878).
[Compound]
Name
three
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step Two
Quantity
42.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Under an argon atmosphere AlCl3 (64 g, 0.48 mol) and CS2 (250 ml) were placed in a 1 liter three necked round bottomed flask fitted with a magnetic stirring apparatus, an addition funnel, an inner thermometer and a reflux condenser. A mixture of tigloyl chloride (33) (42 g, 0.35 mol) and p-xylene (42.8 ml, 0.35 mol) was added over a period of 1 h at −10° C. under vigorous stirring. After 2 h stirring at −10° C. the mixture was allowed to come to ambient temperature and was stirred at that temperature overnight. The brown reaction mixture was then refluxed for 3 h, after cooling to ambient temperature the reaction mixture was poured carefully onto a mixture of concentrated HCl (300 ml) and ice (500 g). Then the mixture was transferred into a separation funnel, the lower CS2 layer was separated and the aqueous layer extracted with diethyl ether (3×100 ml). The combined organic layers were dried over magnesium sulfate, filtered, and the solvents removed in a rotary evaporator to give a red brown liquid. This residue was rectified using a 35 cm Vigreux column to afford 2,3,4,7-tetramethyl-1-indanone (35) (34 g, 52%, 95-100° C., 1.5-1.2 mbar) as a pale yellow liquid. (35) was found to be a mixture of the two isomers of 2,3,4,7-tetramethyl-1-indanone (35a to 35b approximately 3:1). The 1H NMR spectrum was identical with the literature (S. Barlow, D. R. Cary, M. J. Drewitt, D. O'Hare, J. Chem. Soc. Dalton Trans. 1997 3867-3878).
Name
Quantity
64 g
Type
reactant
Reaction Step One
[Compound]
Name
three
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
42 g
Type
reactant
Reaction Step Three
Quantity
42.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Five

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